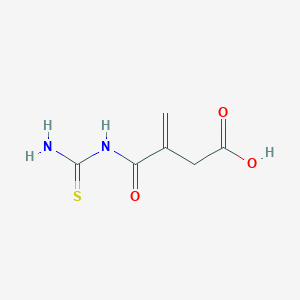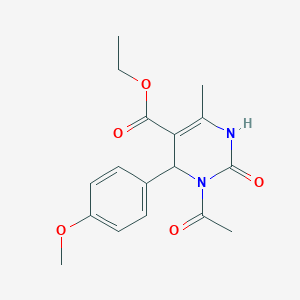
(2-Hydroxy-3-methoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-3-methoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a phenyl group substituted with hydroxy and methoxy groups, linked to a pyrazolyl group with a nitrile functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-methoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to ensure high yield and purity of the product. Advanced purification techniques, including distillation and crystallization, are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-3-methoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of 2-hydroxy-3-methoxybenzaldehyde.
Reduction: Formation of 2-hydroxy-3-methoxyphenylamine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(2-Hydroxy-3-methoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-methoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups allow it to form hydrogen bonds and interact with enzymes or receptors. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methoxyphenylboronic acid: Similar structure but with a boronic acid group instead of a nitrile group.
2-Hydroxy-3-methoxybenzaldehyde: Lacks the pyrazolyl group and nitrile group.
2-Hydroxy-3-methoxyphenylamine: Contains an amine group instead of a nitrile group
Uniqueness
(2-Hydroxy-3-methoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-(2-hydroxy-3-methoxyphenyl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C15H19N3O2/c1-10-8-15(2,3)18(17-10)12(9-16)11-6-5-7-13(20-4)14(11)19/h5-7,12,19H,8H2,1-4H3 |
InChI Key |
QIOPKDPYEYUMOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-chlorophenyl)-5-oxo-1-phenyl-4-(phenylamino)-2,5-dihydro-1H-pyrrol-3-yl]acetic acid](/img/structure/B11514694.png)

![2-[(4-{[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11514701.png)
![1-[(3aS,4R,9bR)-4-(2,3-dimethoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B11514708.png)
![5,7-Diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine](/img/structure/B11514716.png)
![16-nitro-13-phenyl-11-thia-2,9,20-triazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14(19),15,17-nonaene](/img/structure/B11514725.png)


![(2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione](/img/structure/B11514734.png)
![1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]butan-1-one](/img/structure/B11514739.png)
![7-Hexyl-2,3,6-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B11514744.png)
![(3-Amino-6-butylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B11514765.png)

